molecular formula C10H17NO5 B11728080 Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate

Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate

Cat. No.: B11728080
M. Wt: 231.25 g/mol
InChI Key: YRBARHABTATAFQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate is a chemical compound with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate typically involves the reaction of tert-butyl carbamate with methyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h6-7H,5H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBARHABTATAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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